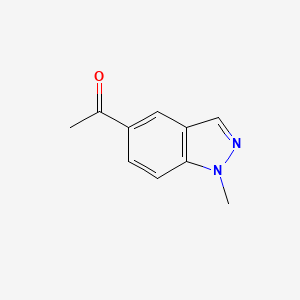

1-(1-Methyl-1H-indazol-5-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-methylindazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQKQWAVLOAVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653461 | |

| Record name | 1-(1-Methyl-1H-indazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-24-6 | |

| Record name | 1-(1-Methyl-1H-indazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methyl-1H-indazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(1-Methyl-1H-indazol-5-yl)ethanone stands as a molecule of significant interest within the broader class of indazole derivatives, a scaffold renowned for its diverse pharmacological activities.[1][2] This guide is crafted to serve as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a simple data sheet, providing not only the available physicochemical data but also a detailed framework of experimental protocols. This dual approach is designed to empower researchers to both utilize existing knowledge and generate new, high-quality data for this promising compound. While experimentally determined values for some properties of this specific molecule are not widely published, this guide provides predicted values and detailed methodologies for their empirical determination, ensuring a robust foundation for further investigation.

Molecular Identity and Core Properties

This compound is a heterocyclic organic compound. Its structure features an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The indazole is substituted with a methyl group at the 1-position of the pyrazole ring and an acetyl group at the 5-position of the benzene ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [3][4] |

| Molecular Weight | 174.20 g/mol | [4] |

| CAS Number | 1159511-24-6 | [3] |

| Predicted Boiling Point | 313.1 ± 15.0 °C | [3][4] |

| Predicted Density | 1.18 ± 0.1 g/cm³ | [4] |

| Predicted pKa | 0.15 ± 0.30 | [4] |

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Spectroscopic and Chromatographic Characterization

Definitive structural elucidation and purity assessment are cornerstones of chemical research. The following sections outline the expected spectroscopic and chromatographic profile of this compound and provide detailed protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the indazole ring system.

-

Methyl Protons: A singlet for the N-methyl group and a singlet for the acetyl methyl group.

-

Chemical shifts will be influenced by the positions of the substituents on the indazole ring.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.

-

Aromatic Carbons: Signals for the carbons of the bicyclic indazole ring.

-

Methyl Carbons: Signals for the N-methyl and acetyl methyl carbons.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typically, 8-16 scans are sufficient.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

For more detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group.

-

C=N and C=C Stretching: Bands associated with the indazole ring system.

-

C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (174.20 m/z).

-

Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the acetyl and methyl groups, as well as fragmentation of the indazole ring.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

For high-resolution mass spectrometry (HRMS), use an instrument capable of accurate mass measurements to confirm the elemental composition.

-

Thermal and Physicochemical Properties

Understanding the thermal stability and solubility of a compound is critical for its handling, formulation, and potential application in drug development.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity.

-

Sample Preparation:

-

Place a small amount of finely powdered this compound into a capillary tube, ensuring it is sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

-

Solubility

Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffered solutions) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for assessing thermal stability.

-

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature. The onset of mass loss indicates the decomposition temperature.

-

-

Procedure:

-

Accurately weigh a small amount of this compound into a DSC pan and seal it.

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a controlled rate under a controlled atmosphere.

-

Record the heat flow to and from the sample relative to the reference. This can reveal melting, crystallization, and other phase transitions.

-

Biological Context and Potential Applications

Indazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific biological activity of this compound is not extensively documented in publicly available literature. However, its structural similarity to other biologically active indazoles suggests its potential as a scaffold for the development of novel therapeutic agents. Further pharmacological screening is warranted to explore its potential in areas such as oncology, inflammation, and infectious diseases.[5]

Stability Profile

A stability-indicating assay is crucial for determining the intrinsic stability of a compound and for developing stable formulations.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound and a solution to elevated temperatures.

-

Photostability: Expose the solid compound and a solution to UV and visible light.

-

-

Analysis:

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from any degradation products.

-

References

- Bhragual, D. D., Kumar, N., & Drabu, S. (Year). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research.

- Chilin, A., et al. (2014).

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Fruchier, A. (2016). 13C NMR of indazoles.

-

PrepChem. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]

- Wei, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- (2022). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

- Gaikwad, S. B., et al. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. IJCRT.org.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 1-(1H-INDAZOL-3-YL)ETHANONE. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.

- El-Gindy, A., Emara, S., & Shaaban, H. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. International Journal of Pharmacy and Pharmaceutical Sciences.

-

Lead Sciences. (n.d.). 1-(1-Methyl-1H-imidazol-5-yl)ethanone. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics.

- Sobarzo-Sánchez, E., et al. (Year).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.).

- Singh, A., et al. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. Retrieved from [Link]

- de la Torre, B. G., et al. (2014). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PubMed Central.

- Singh, B., et al. (2025). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole.

- Pinter, T. B., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)

- Suhaila, F., et al. (Year). Synthesis and characterization of immobilized 1-(1,3-diphenyl-5-hydroxy-1H-pyrazol-4-yl)ethanone on silica gel and its use for aqueous heavy metal removal.

- Al-Hamdani, A. A. S., et al. (2024). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Baghdad Science Journal.

- El-Gohary, N. S., & Shaaban, M. (Year).

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(1-Methyl-1H-pyrazol-5-yl)ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(1-Methyl-1H-pyrazol-5-yl)ethanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

- Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. americanelements.com [americanelements.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(1-Methyl-1H-indazol-5-yl)ethanone in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a molecule from a promising lead compound to a viable therapeutic agent, understanding its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy. For researchers, scientists, and drug development professionals, a comprehensive grasp of a compound's solubility profile in various organic solvents is not merely academic; it is a foundational piece of data that informs crucial decisions in process chemistry, formulation development, and analytical method design.[1][2][3] This guide provides an in-depth technical exploration of the solubility of 1-(1-Methyl-1H-indazol-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry.

While specific solubility data for this compound is not extensively published, this guide will equip the researcher with the foundational knowledge, theoretical framework, and detailed experimental protocols necessary to determine and interpret its solubility in a range of organic solvents. By synthesizing established methodologies with the known physicochemical properties of the compound, we present a self-validating system for generating reliable and reproducible solubility data.[4][5]

Physicochemical Properties of this compound

Before delving into solubility determination, a review of the known properties of this compound is essential. These properties provide clues to its expected behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [6][7] |

| Molar Mass | 174.20 g/mol | [6][8] |

| Predicted Boiling Point | 313.1 ± 15.0 °C | [6] |

| Predicted Density | 1.18 ± 0.1 g/cm³ | [6] |

| Predicted pKa | 0.15 ± 0.30 | [6] |

| Physical Form | Solid |

The structure of this compound, featuring a substituted indazole ring and a ketone functional group, suggests a molecule with moderate polarity. The presence of nitrogen atoms in the indazole ring allows for potential hydrogen bonding interactions, which will significantly influence its solubility in protic versus aprotic solvents.

Theoretical Framework: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a useful starting point for predicting solubility. This principle suggests that a solute will have higher solubility in a solvent with similar polarity. For this compound, we can anticipate higher solubility in polar organic solvents compared to nonpolar ones. However, a more nuanced understanding requires consideration of specific intermolecular forces:

-

Dipole-Dipole Interactions: The ketone group and the indazole ring create a significant dipole moment, favoring interactions with polar solvents like acetone and ethyl acetate.

-

Hydrogen Bonding: While the methylated indazole nitrogen is not a hydrogen bond donor, the other nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. This suggests that the compound will be soluble in protic solvents like alcohols (e.g., methanol, ethanol, isopropanol).

-

Van der Waals Forces: These forces will play a role in the solubility in less polar solvents, though they are likely to be weaker than the polar interactions.

The selection of an appropriate solvent is a cornerstone of crystallization development, influencing not only yield but also purity, polymorphism, and crystal morphology.[2][9][10] Therefore, a systematic experimental determination of solubility across a range of solvents is indispensable.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted and reliable shake-flask method for determining the thermodynamic solubility of a compound.[4][5][11] This method is considered the gold standard for its accuracy and reproducibility.

Materials and Equipment

-

This compound (ensure purity is characterized)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of appropriate purity

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Vials: To a series of glass vials, add an excess amount of this compound. It is crucial to have undissolved solid remaining at the end of the experiment to ensure saturation.[4]

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[11]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. For finer suspensions, centrifugation may be necessary to achieve clear separation.[11]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point for a molecule of this nature.

-

Data Analysis: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. Report the solubility in units of mg/mL or g/L.

Data Interpretation and Expected Trends

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Class | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | Can act as a hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. |

| Isopropanol | Polar Protic | Moderate to High | Polarity is lower than methanol and ethanol. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polar and nonpolar characteristics. |

| Dichloromethane | Polar Aprotic | Moderate | A less polar aprotic solvent. |

| Toluene | Nonpolar | Low | Primarily van der Waals interactions. |

| Heptane | Nonpolar | Very Low | A nonpolar aliphatic hydrocarbon. |

Discrepancies from these expected trends can provide valuable insights into specific solute-solvent interactions. For instance, an unexpectedly high solubility in a particular solvent might indicate the formation of a solvate.[9]

Practical Applications in Drug Development

The solubility data generated through the described protocol has direct and significant implications for the development of this compound as a potential drug candidate:

-

Crystallization Process Development: The choice of solvent is fundamental for developing a robust crystallization process.[1][2] A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for cooling crystallization.[9]

-

Formulation: For oral dosage forms, understanding the solubility in biorelevant media is crucial. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents is a key consideration.

-

Purification: Solubility data guides the selection of solvents for chromatographic purification and for washing steps to remove impurities.

-

Polymorph Screening: Different solvents can lead to the crystallization of different polymorphic forms of a drug, which can have profound effects on its stability and bioavailability.[3][10]

Safety Considerations

When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for the compound and each solvent before beginning any experimental work.[12][13] General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.

Conclusion

This technical guide provides a comprehensive framework for researchers and drug development professionals to approach the determination and interpretation of the solubility of this compound in organic solvents. By combining an understanding of the compound's physicochemical properties with a robust experimental protocol, it is possible to generate the high-quality data necessary to make informed decisions throughout the drug development lifecycle. The principles and methodologies outlined herein are not only applicable to the target compound but also serve as a valuable resource for solubility studies of other novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. crystallizationsystems.com [crystallizationsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. americanelements.com [americanelements.com]

- 8. 1159511-24-6|this compound|BLD Pharm [bldpharm.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.nl [fishersci.nl]

An In-depth Technical Guide to the Prospective Crystal Structure of 1-(1-Methyl-1H-indazol-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the structural characterization of 1-(1-Methyl-1H-indazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. While a definitive, publicly available crystal structure for this specific compound has not been reported as of the date of this publication, this document provides a comprehensive, prospective analysis. It outlines a robust experimental workflow for determining its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction analysis. Furthermore, by drawing on the crystallographic data of closely related indazole derivatives, this guide offers expert insights into the anticipated molecular geometry, supramolecular interactions, and crystal packing of the title compound. This document is intended to serve as a valuable resource for researchers engaged in the structural elucidation and rational design of indazole-based compounds.

Introduction: The Significance of Indazole Scaffolds in Drug Discovery

The indazole moiety is a privileged bicyclic heteroaromatic scaffold that is a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have led to its incorporation into a wide array of therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

The compound this compound is a key building block in the synthesis of more complex indazole-based molecules. The precise three-dimensional arrangement of its atoms, both intramolecularly and in the solid state, is critical for understanding its physicochemical properties and for designing novel derivatives with enhanced biological activity. This guide provides a prospective yet detailed examination of its structural characteristics.

Synthesis and Purification of this compound

The synthesis of this compound is a crucial first step toward its structural characterization. While several synthetic routes to substituted indazoles exist, a common approach involves the cyclization of appropriately substituted hydrazones. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis

-

Preparation of the Hydrazone Precursor: React 4-aminoacetophenone with a suitable methylating agent to introduce the methyl group on the indazole nitrogen precursor. Subsequently, diazotization followed by reduction would yield the corresponding hydrazine.

-

Cyclization to form the Indazole Ring: Treatment of the hydrazine derivative with a suitable reagent, such as an acid catalyst, would induce cyclization to form the 1-methyl-1H-indazole ring.

-

Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Prospective Crystallographic Analysis: A Step-by-Step Workflow

The determination of the crystal structure of this compound would rely on single-crystal X-ray diffraction, the gold standard for elucidating the solid-state arrangement of atoms in a molecule.

Crystallization

Obtaining high-quality single crystals is paramount for a successful diffraction experiment.

Experimental Protocol: Crystallization

-

Solvent Selection: A systematic screening of solvents and solvent combinations is necessary. Given the compound's expected polarity, solvents such as ethanol, methanol, acetone, and ethyl acetate, as well as their mixtures with less polar solvents like hexane or toluene, should be explored.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

-

Crystal Selection: Suitable crystals for X-ray diffraction should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

X-ray Diffraction Data Collection

Experimental Protocol: Data Collection

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Diffractometer: Data is collected using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure complete and redundant data are measured.

Structure Solution and Refinement

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.

-

Structure Solution: The phase problem is solved using direct methods or dual-space recycling methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

The overall workflow for crystallographic analysis is depicted in the following diagram:

Caption: Workflow for the determination of the crystal structure.

Anticipated Structural Features of this compound

Based on the known crystal structures of analogous indazole derivatives, such as 1-(6-Nitro-1H-indazol-1-yl)ethanone[1], we can predict the key structural features of the title compound.

Molecular Geometry

The indazole ring system is expected to be essentially planar. The acetyl group at the 5-position will likely be slightly twisted out of the plane of the indazole ring. The key geometric parameters that would be determined from the crystal structure are summarized in the table below.

| Parameter | Anticipated Value/Range | Significance |

| Indazole Ring Planarity | RMS deviation < 0.02 Å | Confirms the aromatic character of the bicyclic system. |

| C-N Bond Lengths (Indazole) | ~1.33 - 1.38 Å | Reflects the delocalized π-system within the ring. |

| C-C Bond Lengths (Indazole) | ~1.37 - 1.42 Å | Consistent with aromatic C-C bonds. |

| C=O Bond Length (Acetyl) | ~1.22 Å | Typical for a ketone carbonyl group. |

| Dihedral Angle (Indazole-Acetyl) | 5-15° | Indicates the degree of steric hindrance and electronic effects between the two groups. |

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound is anticipated to be governed by a combination of weak intermolecular interactions.

-

C-H···O Hydrogen Bonds: The carbonyl oxygen of the acetyl group is a potential hydrogen bond acceptor, and weak C-H···O interactions involving aromatic C-H donors are expected to play a significant role in the crystal packing.

-

C-H···N Hydrogen Bonds: The nitrogen atom at the 2-position of the indazole ring can also act as a hydrogen bond acceptor, leading to C-H···N interactions.

-

π-π Stacking: The planar indazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. These interactions can be parallel-displaced or T-shaped.

A logical diagram illustrating the expected intermolecular interactions is provided below:

Caption: Anticipated intermolecular interactions governing crystal packing.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation and a detailed prediction of its key structural features. The outlined methodologies are robust and follow established best practices in chemical synthesis and crystallography. The anticipated molecular geometry and intermolecular interactions, based on closely related structures, offer valuable insights for researchers in drug design and materials science.

The successful determination of this crystal structure would provide a crucial piece of information for structure-activity relationship (SAR) studies and would enable more accurate computational modeling of its interactions with biological targets. It is our hope that this guide will serve as a catalyst for the experimental determination and reporting of this important crystal structure.

References

-

Mohamed Abdelahi, M. M., El Bakri, Y., El Karkour, M., Benchidmi, M., Essassi, E. M., & Lough, A. J. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6), x170831. Retrieved from [Link]ethanone)

-

Fun, H.-K., Quah, C. K., Samshuddin, S., Narayana, B., & Sarojini, B. K. (2012). 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1023. Retrieved from [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

Sources

commercial suppliers of 1-(1-Methyl-1H-indazol-5-yl)ethanone

An In-Depth Technical Guide to 1-(1-Methyl-1H-indazol-5-yl)ethanone for Advanced Research & Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1159511-24-6), a key heterocyclic ketone intermediate for researchers, medicinal chemists, and drug development professionals. The document details the compound's physicochemical properties, spectroscopic profile, and commercial availability. Furthermore, it presents a validated synthetic workflow, explores its critical applications as a versatile building block in the development of novel therapeutic agents, and offers expert insights into its handling and reactivity. The guide is structured to serve as a practical and authoritative resource, enabling scientists to efficiently source, characterize, and utilize this valuable compound in their research endeavors.

Compound Profile: Physicochemical and Spectroscopic Characterization

This compound is a substituted indazole derivative featuring a methyl group on the indazole nitrogen and an acetyl group at the 5-position. This specific arrangement of functional groups makes it a valuable synthon for constructing more complex molecules, particularly in the field of medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| CAS Number | 1159511-24-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |

| Molecular Weight | 174.20 g/mol | [2][3] |

| Predicted Density | 1.18 ± 0.1 g/cm³ | [2] |

| Predicted Boiling Point | 313.1 ± 15.0 °C | [2] |

| Solubility | Soluble in organic solvents such as DMSO and ethanol.[4] | |

| MDL Number | MFCD11869767 | [1][3] |

Spectroscopic Profile (Predicted)

-

¹H NMR: Protons on the indazole ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons attached to the nitrogen (N-CH₃) would likely be a sharp singlet around δ 3.9-4.1 ppm. The acetyl methyl protons (CO-CH₃) would also be a singlet, typically further upfield around δ 2.6-2.8 ppm.

-

¹³C NMR: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically in the δ 195-200 ppm range. Aromatic carbons will appear between δ 110-145 ppm. The N-methyl and acetyl methyl carbons will be observed in the upfield region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) in an electron ionization (EI) mass spectrum would be observed at m/z = 174.08, corresponding to the molecular weight of the compound.

Commercial Availability and Sourcing

The accessibility of high-purity starting materials is a cornerstone of reproducible research. This compound is available from several reputable chemical suppliers, catering to both research and bulk quantity requirements.

| Supplier | Purity | Offered Quantities |

| >95% | 250mg, 500mg, 1g, 5g[5] | |

| Up to 99.999% | Research & Bulk Quantities[1] | |

| ≥98% | Inquire for details[4] | |

| 98% | 250mg, 1g[3] | |

| N/A | Inquire for details[6] | |

| N/A | Inquire for details[7] |

Synthesis and Chemical Reactivity

Understanding the synthetic route to this compound is crucial for custom synthesis projects or for comprehending potential impurities from commercial sources. While multiple routes exist for indazole synthesis, a common and reliable approach involves the cyclization of an appropriately substituted aniline derivative.

Proposed Synthetic Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of the target compound, starting from a commercially available substituted aniline.

Sources

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has ascended to the status of a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, coupled with its ability to serve as a bioisostere for the ubiquitous indole nucleus, have cemented its importance in drug discovery.[3][4] Indazole derivatives are integral components of numerous FDA-approved drugs, including the antiemetic Granisetron and the tyrosine kinase inhibitors Pazopanib and Axitinib.[5][6] This guide provides a comprehensive exploration of the historical origins of substituted indazoles, charting the course from their initial discovery to the sophisticated synthetic strategies employed today. We will dissect the foundational experimental protocols, explain the causality behind key methodological shifts, and illuminate how this remarkable heterocycle became a cornerstone of contemporary pharmaceutical development.

Part 1: The Genesis - Foundational Synthetic Strategies

The story of the indazole ring begins in the late 19th and early 20th centuries, with pioneering chemists establishing the fundamental methods for its construction. These early syntheses, while often demanding harsh conditions, laid the critical groundwork for all subsequent developments.

The First Glimpse: Fischer's Indazolone Synthesis (1883)

The first reported synthesis of an indazole derivative is credited to the Nobel laureate Emil Fischer in the 1880s.[7][8] His work did not yield the parent 1H-indazole but rather an oxo-substituted derivative, indazolone, through the thermal cyclization of o-hydrazino cinnamic acid.[7][9] This seminal experiment was the crucial first step, demonstrating the feasibility of forming the bicyclic indazole system via intramolecular condensation.

The Jacobson Indazole Synthesis (1908)

A cornerstone in the synthesis of the unsubstituted indazole core is the method developed by Jacobson and Huber.[10] This classical route involves the cyclization of N-nitroso-o-benzotoluidide.[11] While effective, the original procedure gave modest yields. A significant improvement was later reported by Huisgen and Nakaten, which provides a more convenient and higher-yielding approach starting from the N-acetyl derivative, avoiding issues with the low solubility of the starting o-benzotoluidide.[10]

This protocol is based on the verified procedure published in Organic Syntheses.

Objective: To synthesize 1H-indazole from o-toluidine.

Causality: The reaction proceeds via acetylation of o-toluidine, followed by nitrosation. The resulting N-nitroso-o-acetotoluidide undergoes an intramolecular azo coupling upon decomposition in the presence of a base (in this case, ammonia during workup) to form the indazole ring. The initial acetylation makes the process more practical for larger scales compared to the original method.[10]

Materials:

-

o-Toluidine (0.839 mole)

-

Glacial Acetic Acid (90 mL)

-

Acetic Anhydride (1.90 mole)

-

Nitrous Gases (generated from NaNO₂ and H₂SO₄)

-

Benzene

-

Methanol

-

Hydrochloric Acid (2N and 5N)

-

Ammonia solution

Procedure:

-

Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask. The reaction is exothermic. Cool the mixture in an ice bath.

-

Nitrosation: While maintaining cooling, introduce a rapid stream of nitrous gases into the mixture until the reaction is complete.

-

Isolation of Nitroso Intermediate: Pour the reaction solution onto a mixture of ice and water. An oil will separate. Extract this oil with several portions of benzene.

-

Washing and Preparation: Wash the combined benzene extract with ice water. Add a small amount of methanol to react with any remaining acetic anhydride.

-

Cyclization/Decomposition: Transfer the benzene solution to a larger flask and add water. Heat the mixture on a steam bath to distill the benzene. The N-nitroso compound decomposes as the benzene is removed.

-

Workup and Isolation: After decomposition is complete, cool the solution and extract it with 2N HCl followed by 5N HCl. Combine the acidic extracts and treat with excess ammonia to precipitate the crude indazole.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless 1H-indazole.

Part 2: The Modern Era - Efficiency and Versatility

As the importance of indazoles in medicinal chemistry grew, the limitations of classical methods—harsh conditions, limited functional group tolerance, and low yields—drove the development of more sophisticated and versatile synthetic routes.[12][13]

The Davis-Beirut Reaction: A Paradigm Shift

A significant modern advancement is the Davis-Beirut reaction, a robust, metal-free method for synthesizing 2H-indazoles and their derivatives.[14][15] Named after the universities of its developers, Mark Kurth (UC Davis) and Makhluf Haddadin (American University of Beirut), this reaction is appealing due to its use of inexpensive starting materials and its avoidance of toxic metals.[16] The core transformation is an N-N bond-forming heterocyclization that typically proceeds from an o-nitrobenzylamine or related precursors under basic or acidic conditions.[16][17]

The reaction's versatility is a key feature; by manipulating the starting materials, a vast library of 2H-indazole derivatives can be created.[16] Furthermore, the resulting 2H-indazoles can be subsequently converted to pharmaceutically relevant 1H-indazoles, making this a strategically important pathway in drug development.[16]

Objective: To synthesize a 2-substituted-2H-indazole from a 2-nitrobenzyl bromide and a primary amine.

Causality: The reaction first involves the formation of a 2-nitrobenzylamine intermediate. In the presence of a base (e.g., KOH), a proton is removed from the benzylic carbon, creating a carbanion. This carbanion then attacks the nitro group, initiating an intramolecular redox cyclization that ultimately forms the N-N bond of the indazole ring.[16] The use of an alcoholic solvent is common and can participate in the reaction mechanism.[16][18]

Materials:

-

Substituted 2-nitrobenzyl bromide

-

Substituted primary amine

-

Potassium Hydroxide (KOH)

-

Ethanol or other suitable alcohol

-

Tetrahydrofuran (THF)

Procedure:

-

Intermediate Formation: In a round-bottom flask, dissolve the 2-nitrobenzyl bromide and the primary amine in THF. Stir at room temperature until the formation of the intermediate 2-nitrobenzylamine is complete (monitored by TLC).

-

Cyclization: Prepare a 5% solution of KOH in ethanol. Add this basic alcoholic solution to the reaction mixture containing the 2-nitrobenzylamine intermediate.

-

Heating: Heat the reaction mixture to 60°C and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by TLC.

-

Workup: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the pure 2-substituted-2H-indazole.

Diagram: The Davis-Beirut Reaction Workflow

Caption: A simplified workflow of the base-catalyzed Davis-Beirut reaction.

Part 3: The Indazole Scaffold in Medicinal Chemistry

The ascent of the indazole scaffold in drug discovery is intrinsically linked to the concept of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

Indazole as an Indole Bioisostere

Indazole is widely considered a bioisostere of indole.[3] This strategic replacement is a powerful tool in medicinal chemistry to modulate a molecule's properties, such as metabolism, solubility, or receptor binding, while retaining the desired biological activity.[3] The substitution of an indole core with an indazole can circumvent patent limitations, improve pharmacokinetic profiles, or create novel interactions with a biological target.[4][19] The development of the serotonin 5-HT3 receptor antagonist Granisetron is a classic example where the indazole core proved to be a highly effective replacement for an indole moiety.[20]

Modern Synthetic Evolution

The demand for structurally diverse indazole libraries has spurred the adoption of modern synthetic techniques. These methods offer milder conditions, broader substrate scope, and access to substitution patterns that were previously difficult to obtain.

-

Palladium-Catalyzed Cross-Coupling: These reactions have become indispensable for creating C-C and C-N bonds, enabling the synthesis of complex substituted indazoles. For example, 3-aminoindazoles can be efficiently synthesized from 2-bromobenzonitriles via a palladium-catalyzed arylation followed by cyclization.[21]

-

[3+2] Cycloadditions: The reaction of arynes with diazo compounds provides a direct and efficient route to a wide range of substituted indazoles under mild conditions.[11][21]

-

C-H Activation/Amination: Emerging strategies involving the direct functionalization of C-H bonds offer a more atom-economical approach to building the indazole core, avoiding the need for pre-functionalized starting materials.[6][22]

Diagram: Historical Development of Indazole Synthesis

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caribjscitech.com [caribjscitech.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 14. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles [pubmed.ncbi.nlm.nih.gov]

- 15. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 17. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 20. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Indazole synthesis [organic-chemistry.org]

- 22. mdpi.com [mdpi.com]

A-Technical-Guide-to-1-(1-Methyl-1H-indazol-5-yl)ethanone-Nomenclature-Synthesis-and-Characterization

A Technical Guide to 1-(1-Methyl-1H-indazol-5-yl)ethanone: Nomenclature, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest to medicinal chemistry and drug development. The document elucidates the systematic IUPAC nomenclature of the compound, details a robust synthetic pathway, and outlines standard protocols for its spectroscopic and chromatographic characterization. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers and scientists working with indazole-based scaffolds.

Chemical Identity and Nomenclature

The indazole core is a prominent nitrogen-containing heterocycle that serves as a privileged scaffold in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][4][5] The subject of this guide, this compound, is a specific derivative that combines the indazole nucleus with an acetyl group, presenting a key synthon for further chemical elaboration.

Systematic IUPAC Name Derivation

The name "this compound" is derived following the systematic rules of IUPAC nomenclature for organic compounds.[6] A breakdown of the name provides clarity on the molecule's structure:

-

Ethanone : This is the parent name, indicating a two-carbon acyl group (acetyl) attached to a ketone functional group.[7][8]

-

Indazol : This refers to the core bicyclic heteroaromatic system, which consists of a benzene ring fused to a pyrazole ring.[9] This fusion is also referred to as benzopyrazole.[2]

-

1H- : The indazole ring has two nitrogen atoms, and the "1H" locant specifies that the hydrogen atom (or in this case, a substituent) is attached to the nitrogen atom at position 1 of the heterocyclic ring.

-

1-Methyl : This indicates that a methyl group (-CH₃) has replaced the hydrogen atom on the nitrogen at position 1.

-

5-yl : This locant specifies that the ethanone (acetyl) group is attached to the carbon atom at position 5 of the indazole ring system. The "-yl" suffix denotes it as a substituent group attached to the parent ethanone.

The numbering of the indazole ring follows established IUPAC rules for fused heterocyclic systems, which prioritize the heteroatoms and ensure the lowest possible locants for substituents.[10][11]

Structural Identifiers

For unambiguous identification in databases and literature, the following identifiers are associated with this compound:

| Identifier | Value | Source |

| CAS Number | 1159511-24-6 | [6] |

| Molecular Formula | C₁₀H₁₀N₂O | [6] |

| Molecular Weight | 174.20 g/mol | [12] |

| PubChem CID | 39104011 | [6] |

| InChI Key | NDQKQWAVLOAVRY-UHFFFAOYSA-N | [6] |

Synthesis and Purification

The synthesis of this compound typically involves the construction or modification of the indazole ring system. While multiple synthetic routes exist for indazole derivatives, a common strategy involves the acylation of a pre-formed N-methylated indazole.

Retrosynthetic Analysis & Rationale

A logical retrosynthetic approach disconnects the acetyl group at the C5 position, suggesting a Friedel-Crafts acylation or a related reaction on the 1-methyl-1H-indazole precursor. The 1-methyl-1H-indazole itself can be synthesized from an appropriate aniline derivative through diazotization and cyclization. This multi-step approach allows for controlled introduction of the required functional groups. An alternative approach involves the N-methylation of a pre-existing acetyl-indazole, such as 1-(1H-indazol-5-yl)ethanone. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol: Synthesis via N-Methylation

This protocol describes the synthesis starting from the commercially available 1-(1H-indazol-5-yl)ethanone.

Step 1: N-Methylation of 1-(1H-Indazol-5-yl)ethanone

-

Reagents & Setup : To a stirred solution of 1-(1H-indazol-5-yl)ethanone (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methylating Agent : To the suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature. Causality: The base deprotonates the nitrogen at the N1 position of the indazole ring, creating a nucleophilic anion. This anion then attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to form the N-methylated product.

-

Reaction & Monitoring : Stir the reaction mixture at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Upon completion, pour the reaction mixture into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification Workflow

The crude product is typically purified by column chromatography to achieve high purity.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified, dry compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Expected Spectroscopic Data:

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| ~8.4 (s, 1H) | H-4 |

| ~8.1 (d, 1H) | H-7 |

| ~7.9 (s, 1H) | H-3 |

| ~7.4 (d, 1H) | H-6 |

| ~4.1 (s, 3H) | N-CH₃ |

| ~2.7 (s, 3H) | COCH₃ |

| Note: Chemical shifts (δ) are predicted based on analogous structures and general principles. Actual values may vary slightly.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol for MS Analysis (ESI):

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z value of approximately 175.2.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

Protocol for HPLC Purity Analysis:

-

System : A standard reverse-phase HPLC system with a UV detector.

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient : Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL of a ~1 mg/mL sample solution.

A pure sample should exhibit a single major peak in the chromatogram.

Biological Context and Potential Applications

The indazole scaffold is a cornerstone in modern medicinal chemistry, featured in several FDA-approved drugs, particularly kinase inhibitors like Pazopanib.[5] Indazole derivatives have been investigated for a vast array of therapeutic applications due to their ability to mimic the purine base, allowing them to interact with a variety of biological targets.[1][3]

The title compound, this compound, serves as a key intermediate for creating more complex molecules. The acetyl group at the C5 position is a versatile chemical handle that can be transformed into numerous other functionalities (e.g., amines, oximes, chalcones), enabling the generation of diverse chemical libraries for drug screening. These libraries can be tested for activity against targets such as protein kinases, G-protein coupled receptors, and enzymes involved in inflammatory or proliferative diseases.

Conclusion

This compound is a structurally defined organic compound with a clear and systematic IUPAC name. Its synthesis and purification can be achieved through reliable and well-established organic chemistry protocols. The analytical and spectroscopic techniques detailed in this guide provide a robust framework for its characterization, ensuring its identity and purity for subsequent use in research and development. As a versatile intermediate, this compound holds significant potential for the discovery of novel therapeutic agents, building upon the rich pharmacological history of the indazole scaffold.

References

-

AMERICAN ELEMENTS. This compound. Available at: [Link]

-

Talniya, C., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. Available at: [Link]

-

Lv, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15856-15864. Available at: [Link]

-

Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Available at: [Link]

-

ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. Available at: [Link]

-

IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Pure and Applied Chemistry, 70(1), 143-216. Available at: [Link]

-

Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1189-1212. Available at: [Link]

-

Scribd. (n.d.). Fused Ring Heterocycles Naming Guide. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

University of Wisconsin, Department of Chemistry. NMR Spectroscopy: 1H NMR Chemical Shifts. Available at: [Link]

-

NIST. Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 6. americanelements.com [americanelements.com]

- 7. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 8. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- [webbook.nist.gov]

- 9. scribd.com [scribd.com]

- 10. acdlabs.com [acdlabs.com]

- 11. old.iupac.org [old.iupac.org]

- 12. chembk.com [chembk.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

molecular weight and formula of 1-(1-Methyl-1H-indazol-5-yl)ethanone

An In-depth Technical Guide to 1-(1-Methyl-1H-indazol-5-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details its core molecular and physical properties, provides an in-depth, field-proven synthetic protocol with mechanistic insights, and discusses its critical role in the development of novel therapeutics. As a valued intermediate, understanding the synthesis, characterization, and application of this indazole derivative is paramount for researchers aiming to innovate in areas such as oncology, neurology, and anti-inflammatory drug discovery. This guide is structured to serve as a practical and authoritative resource, combining established data with expert analysis to facilitate its effective use in a research and development setting.

Core Molecular Profile

This compound is an organic compound featuring a methylated indazole ring substituted with an acetyl group. The specific placement of the methyl group at the N1 position stabilizes the tautomeric form, making it a predictable and reliable intermediate in multi-step syntheses.[1] Its fundamental properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(1-methylindazol-5-yl)ethanone | [2] |

| Chemical Formula | C₁₀H₁₀N₂O | [2][3][4] |

| Molecular Weight | 174.20 g/mol | [2][3][4] |

| CAS Number | 1159511-24-6 | [2] |

| Synonyms | 1-(1-Methyl-1H-Indazol-5-Yl)Ethan-1-One, 5-Ethanoyl-1-Methyl-1H-Indazole | [2] |

Physicochemical Properties (Predicted)

The following table outlines key physicochemical properties, which are essential for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| Physical Form | Solid | |

| Density | 1.18 ± 0.1 g/cm³ | [3] |

| Boiling Point | 313.1 ± 15.0 °C | [3] |

| Storage Temperature | Room Temperature | [4] |

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

The indazole core is a privileged scaffold in drug discovery, recognized for its ability to mimic the purine structure and engage in various biological interactions, including hydrogen bonding and π-stacking.[1] Derivatives of indazole have demonstrated a vast range of biological activities and are components of numerous FDA-approved drugs and clinical candidates.[5] Their applications span multiple therapeutic areas, including:

-

Oncology: As inhibitors of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptors (EGFRs).[6]

-

Central Nervous System (CNS): As antagonists for serotonin 5-HT₃ receptors, relevant in cancer therapy side effects.[1]

-

Anti-inflammatory: Through mechanisms like COX inhibition.[1]

-

Antiviral and Antimicrobial: Including activity against HIV.[1]

The subject of this guide, this compound, serves as a crucial starting material for elaborating on this valuable scaffold, enabling systematic exploration of structure-activity relationships (SAR).[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several established organic chemistry transformations. A robust and frequently employed strategy involves the acylation of a suitable precursor. The following protocol is adapted from a well-established procedure for a structurally analogous benzimidazole, demonstrating a reliable method for introducing the acetyl group.[7]

Retrosynthetic Analysis

A logical retrosynthetic pathway involves the disconnection of the acetyl group, suggesting a Grignard reaction with a suitable activated carboxylic acid derivative, such as a Weinreb amide, which is known to prevent over-addition. This approach offers high yields and excellent functional group tolerance.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This protocol describes the synthesis via the reaction of a Weinreb amide precursor with methyl magnesium bromide. The Weinreb amide (N-methoxy-N,1-dimethyl-1H-indazole-5-carboxamide) is chosen as the key intermediate because it reliably forms a stable tetrahedral intermediate that collapses to the ketone upon acidic workup, thus preventing the formation of the tertiary alcohol byproduct.

Step 1: Preparation of the Weinreb Amide (Not Detailed) The protocol assumes the availability of N-methoxy-N,1-dimethyl-1H-indazole-5-carboxamide, which can be synthesized from 1-methyl-1H-indazole-5-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.

Step 2: Grignard Reaction for Ketone Synthesis

-

Reaction Setup: To a stirred solution of N-methoxy-N,1-dimethyl-1H-indazole-5-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add methyl magnesium bromide (CH₃MgBr, 3 M solution in diethyl ether, 2.0 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality: The dropwise addition at low temperature is critical to control the exothermicity of the Grignard reaction and prevent side reactions. The use of two equivalents ensures the complete consumption of the starting material.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Causality: The NH₄Cl solution is a mild acid source that protonates the intermediate alkoxide and neutralizes any excess Grignard reagent without being harsh enough to degrade the product.

-

-

Extraction and Workup: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[7]

Spectroscopic and Analytical Characterization

Validation of the synthesized product is achieved through standard spectroscopic techniques. The expected data provides a fingerprint for the molecule, ensuring its identity and purity.

| Analysis | Predicted Data |

| ¹H NMR | Signals expected for the indazole ring protons (aromatic region), a singlet for the N-methyl group (~3.9 ppm), and a singlet for the acetyl methyl group (~2.6 ppm).[7] |

| ¹³C NMR | Resonances for the carbonyl carbon (~190-195 ppm), aromatic carbons of the indazole ring, and the two methyl carbons.[1] |

| Mass Spec (LCMS) | Calculated for C₁₀H₁₀N₂O: 174.08. Observed: 175.1 (M+H)⁺.[7] |

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a versatile intermediate. Its acetyl group provides a reactive handle for a multitude of chemical transformations, allowing for the generation of diverse libraries of compounds for biological screening.

-

Scaffold for SAR Studies: The ketone can be reduced, alkylated, or used in condensation reactions to attach various pharmacophores.

-

Intermediate for Complex Heterocycles: It can serve as a precursor for constructing more complex fused heterocyclic systems.

-

Pharmaceutical Research: It is a documented starting material for compounds targeting the central nervous system, inflammation, and neurological diseases.[4]

Caption: The building block concept in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While specific data for this compound is limited, information from the parent compound, 1-(1H-Indazol-5-yl)ethanone, provides a strong basis for handling.[8]

| Aspect | Recommendation |

| GHS Pictograms | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat.[9] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion

This compound is a compound of significant strategic importance for researchers in drug discovery and medicinal chemistry. Its well-defined structure, accessible synthesis, and the proven therapeutic relevance of the indazole scaffold make it an invaluable tool. This guide has provided the core data, a reliable synthetic methodology, and the contextual application knowledge necessary for its effective and safe utilization in a research setting. The continued exploration of derivatives from this intermediate is expected to yield novel candidates for pressing therapeutic challenges.

References

-

This compound | AMERICAN ELEMENTS.

-

1-(1H-Indazol-5-yl)ethanone | 1001906-63-3 - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

2,2-difluoro-1-(1-methyl-1H-indazol-5-yl)ethanone - PubChem.

-

Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone - PrepChem.com.

-

One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information - The Royal Society of Chemistry.

-

1-(1H-INDAZOL-3-YL)ETHANONE - ChemBK.

-

Ethanone, 1-(1-methyl-1H-benzimidazol-5-yl)- (9CI) synthesis - ChemicalBook.

-

This compound - ChemBK.

-

This compound - MySkinRecipes.

-

1-(1H-INDAZOL-3-YL)ETHANONE Safety Data Sheets(SDS) - LookChem.

-

A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.

-

Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl) - BioMed Research.

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences.

-

Request Bulk Quote - ChemUniverse.

-

Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol - Benchchem.

-

1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone - PubChem.

-

159305-11-0 | 1-(3-methyl-1H-indazol-1-yl)ethanone - A2B Chem.

-

(PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone - ResearchGate.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.

-

2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies - ResearchGate.

-

1-(1H-Indazol-3-yl)ethanone FORM - Optional[MS (GC)] - Spectrum - SpectraBase.

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. americanelements.com [americanelements.com]

- 3. chembk.com [chembk.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]